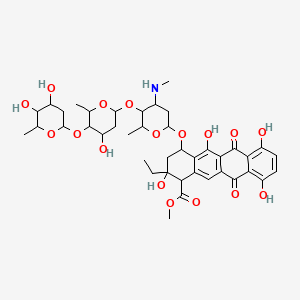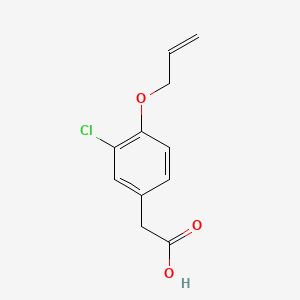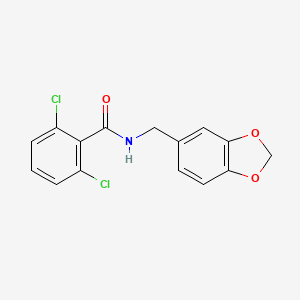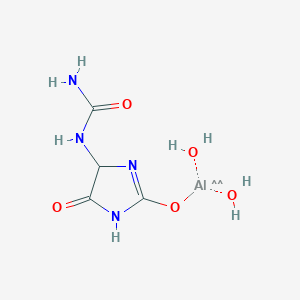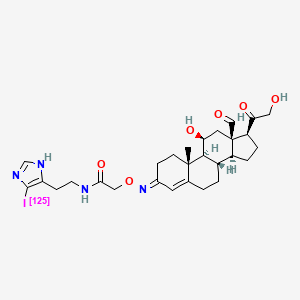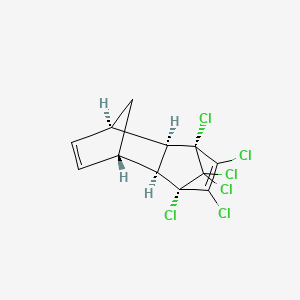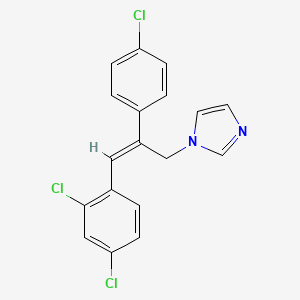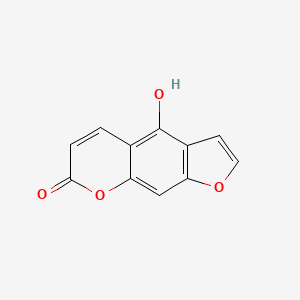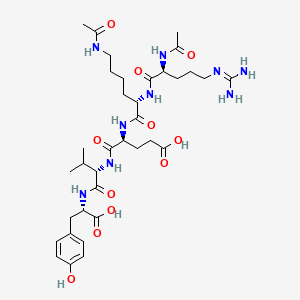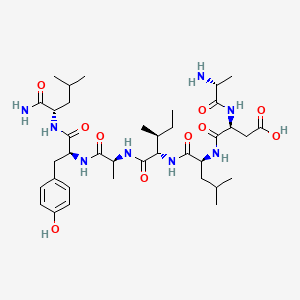
beta-Neuroprotectina
Descripción general
Descripción
Beta-Neuroprotectin: is a bioactive lipid mediator derived from the omega-3 essential fatty acid docosahexaenoic acid. It is known for its potent anti-inflammatory and neuroprotective properties. This compound plays a crucial role in protecting neurons from oxidative stress and inflammation, making it a significant focus in the study of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease .
Aplicaciones Científicas De Investigación
Beta-Neuroprotectin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, beta-Neuroprotectin is studied for its unique structural properties and reactivity. Researchers investigate its synthesis, stability, and interactions with other molecules to develop new therapeutic agents and chemical probes .
Biology: In biology, beta-Neuroprotectin is essential for understanding cellular signaling pathways and mechanisms of neuroprotection. It is used in studies exploring the regulation of inflammation, oxidative stress, and cell survival in neuronal cells .
Medicine: In medicine, beta-Neuroprotectin is a promising therapeutic agent for treating neurodegenerative diseases. Its ability to reduce inflammation and protect neurons makes it a potential candidate for developing drugs to treat conditions such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis .
Industry: In the industry, beta-Neuroprotectin is used in the formulation of dietary supplements and functional foods aimed at promoting brain health. Its neuroprotective properties make it an attractive ingredient for products targeting cognitive function and neuroprotection .
Mecanismo De Acción
Target of Action
Beta-Neuroprotectin is a (3H)TCP binding inhibitor . It primarily targets the NMDA receptors in the central nervous system . These receptors play a crucial role in synaptic plasticity and memory function.
Mode of Action
Beta-Neuroprotectin interacts with its targets, the NMDA receptors, and inhibits their activity . This inhibition can prevent the overexcitation of neurons, which is often associated with neurodegenerative disorders. The exact molecular interactions between Beta-Neuroprotectin and NMDA receptors are still under investigation.
Biochemical Pathways
Beta-Neuroprotectin’s action affects several biochemical pathways. One of the key pathways is the PI3K/Akt/GSK-3β signaling pathway, which is vital for cell survival . By modulating this pathway, Beta-Neuroprotectin can reduce hyperexcitability by inhibiting glutamate-induced excitotoxicity and thus acts as a neuroprotective mediator .
Pharmacokinetics
Like many other neuroprotective agents, its ability to cross the blood-brain barrier is a critical factor influencing its bioavailability and efficacy .
Action Environment
The action, efficacy, and stability of Beta-Neuroprotectin can be influenced by various environmental factors. Factors such as oxidative stress, inflammation, and the presence of other signaling molecules in the central nervous system can affect its action . Additionally, genetic factors and the overall health status of the individual can also influence the compound’s effectiveness.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-Neuroprotectin is synthesized from docosahexaenoic acid through a series of enzymatic reactions. The primary enzyme involved in this process is lipoxygenase, which catalyzes the oxygenation of docosahexaenoic acid to produce hydroperoxy derivatives. These derivatives are then converted into beta-Neuroprotectin through further enzymatic reactions involving hydrolysis and reduction .
Industrial Production Methods: The industrial production of beta-Neuroprotectin involves the extraction of docosahexaenoic acid from marine sources such as fish oil. The extracted docosahexaenoic acid is then subjected to enzymatic processes to produce beta-Neuroprotectin. The process requires precise control of reaction conditions, including temperature, pH, and enzyme concentrations, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Beta-Neuroprotectin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its bioactivity and stability.
Common Reagents and Conditions:
Oxidation: Beta-Neuroprotectin can be oxidized using reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like lipoxygenase.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols under mild conditions.
Major Products Formed: The major products formed from these reactions include various hydroxy and hydroperoxy derivatives of beta-Neuroprotectin, which retain significant bioactivity and contribute to its neuroprotective effects .
Comparación Con Compuestos Similares
Beta-Neuroprotectin is unique compared to other similar compounds due to its specific structure and potent neuroprotective properties. Similar compounds include:
Neuroprotectin D1: Another derivative of docosahexaenoic acid with similar anti-inflammatory and neuroprotective effects.
Beta-Neuroprotectin stands out due to its specific interactions with neuronal receptors and its ability to modulate multiple signaling pathways involved in neuroprotection .
Propiedades
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2R)-2-aminopropanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60N8O10/c1-9-20(6)30(45-36(54)26(15-19(4)5)44-35(53)28(17-29(47)48)42-32(50)21(7)38)37(55)40-22(8)33(51)43-27(16-23-10-12-24(46)13-11-23)34(52)41-25(31(39)49)14-18(2)3/h10-13,18-22,25-28,30,46H,9,14-17,38H2,1-8H3,(H2,39,49)(H,40,55)(H,41,52)(H,42,50)(H,43,51)(H,44,53)(H,45,54)(H,47,48)/t20-,21+,22-,25-,26-,27-,28-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPCKMOYWNFHCN-ZVTNDOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60N8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155616 | |
| Record name | beta-Neuroprotectin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127634-29-1 | |
| Record name | beta-Neuroprotectin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127634291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Neuroprotectin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


